Potassium cyanide

Overview

Description

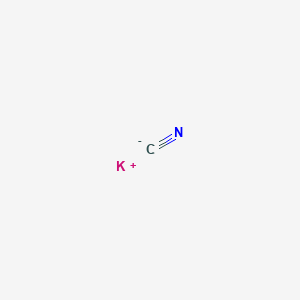

Potassium cyanide (KCN) is a highly toxic inorganic compound with the chemical formula KCN. It exists as a colorless, crystalline solid resembling sugar and is highly soluble in water (up to 71.6 g/100 mL at 25°C) . Its primary applications include gold mining (via cyanidation), organic synthesis (e.g., nitrile formation), and electroplating . The compound inhibits cellular respiration by binding to cytochrome c oxidase, disrupting ATP production and leading to rapid systemic toxicity .

Preparation Methods

Potassium cyanide is primarily produced by treating hydrogen cyanide with an aqueous solution of potassium hydroxide, followed by evaporation of the solution in a vacuum:

HCN+KOH→KCN+H2O

Approximately 50,000 tons of this compound are produced annually . Historically, this compound was produced by the decomposition of potassium ferrocyanide:

K4[Fe(CN)6]→4KCN+FeC2+N2

Chemical Reactions Analysis

Potassium cyanide undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to potassium cyanate (KOCN) in the presence of oxidizing agents.

Reduction: It acts as a reducing agent and can reduce metal ions to their elemental form.

Substitution: this compound reacts with alkyl halides to form nitriles, a reaction commonly used in organic synthesis.

Hydrolysis: In the presence of water, this compound hydrolyzes to form hydrogen cyanide and potassium hydroxide.

Common reagents and conditions used in these reactions include acids, bases, and various oxidizing and reducing agents. Major products formed from these reactions include nitriles, carboxylic acids, and cyanohydrins .

Scientific Research Applications

Industrial Applications

Gold Mining and Metal Extraction

KCN is predominantly used in the mining industry for the extraction of gold and silver from ores through a process known as cyanidation. In this process, KCN forms a soluble complex with gold, allowing it to be separated from the ore. The chemical reaction can be summarized as follows:

This method is favored due to its efficiency and cost-effectiveness compared to other extraction methods .

Electroplating

KCN is also utilized in electroplating processes, where it serves as an electrolyte for depositing metals onto surfaces. It enhances the quality of the metal coating by providing a stable source of cyanide ions, which help to maintain the desired metal ion concentration in the solution .

Organic Synthesis

In organic chemistry, KCN is employed for synthesizing nitriles and carboxylic acids via reactions such as the von Richter reaction. It also acts as a reagent in various organic transformations, facilitating the formation of hydantoins when reacted with carbonyl compounds .

Analytical Chemistry

Trace Detection of Cyanide

KCN plays a critical role in analytical methods for detecting trace amounts of cyanide in biological and environmental samples. One notable method involves its reaction with ninhydrin in an alkaline medium, yielding sensitive colorimetric results that allow for detection as low as 0.025 µg/ml .

| Method | Sensitivity | Application Area |

|---|---|---|

| Ninhydrin Reaction | 0.025 µg/ml | Biological samples |

| Spectrophotometry | Varies | Environmental analysis |

Biological Research

Pharmacological Studies

Recent studies have explored the pharmacological effects of KCN in cardiac function recovery. In isolated rat heart models, KCN has been shown to improve myocardial contractility and enhance catalase activity, suggesting potential therapeutic applications in certain contexts . The following table summarizes key findings from relevant studies:

| Study Reference | Parameter Measured | Findings |

|---|---|---|

| Myocardial Contractility | Improved recovery post-ischemia | |

| Catalase Activity | Enhanced activity observed | |

| Gene Expression (SOD-1) | Lower expression in KCN group |

Case Studies

Environmental Impact Assessment

A case study assessing the environmental impact of KCN usage in gold mining highlighted significant concerns regarding water contamination and toxicity to aquatic life. Monitoring programs have been established to evaluate cyanide levels in nearby water bodies, emphasizing the need for stringent regulations and remediation strategies .

Clinical Toxicology

In clinical settings, KCN's role as a poison necessitates understanding its antidotal treatments. Research has focused on metal-containing antidotes that can effectively counteract cyanide poisoning, underscoring the dual nature of KCN as both a useful reagent and a hazardous substance .

Mechanism of Action

Potassium cyanide exerts its toxic effects by inhibiting cellular respiration. It acts on mitochondrial cytochrome c oxidase, blocking oxidative phosphorylation and preventing cells from using oxygen. This leads to lactic acidosis and tissue hypoxia, ultimately causing cellular asphyxiation and death .

Comparison with Similar Compounds

Comparison with Sodium Cyanide (NaCN)

Sodium cyanide (NaCN) is structurally and toxicologically similar to KCN but differs in cation (Na⁺ vs. K⁺), solubility, and industrial preferences.

Table 1: Key Differences Between KCN and NaCN

Key Findings:

- Solubility : KCN exhibits higher water solubility, making it preferable in homogeneous reactions .

- Efficiency : NaCN releases more hydrocyanic acid (HCN) per unit mass, favoring its use in mining .

- Applications : NaCN dominates in mining (85% of global use), while KCN is favored in electroplating and fine chemical synthesis .

Comparison with Potassium Gold Cyanide (KAu(CN)₂)

Potassium gold cyanide (KAu(CN)₂) is a derivative of KCN used in gold electroplating and jewelry manufacturing.

KAu(CN)₂ is less reactive than KCN in non-gold contexts, reducing its utility in broad industrial processes .

Comparison with Other Cyanide Compounds

Calcium Cyanide (Ca(CN)₂)

- Solubility: Lower cyanogen content compared to KCN solutions, limiting its use in high-efficiency processes .

- Applications : Primarily used in pest control due to slower HCN release .

Potassium Chromic Cyanide (K₃[Cr(CN)₆])

- Structure: Hexacyanochromate complex with Cr³⁺ .

- Uses : Niche applications in metal finishing and corrosion inhibition .

Toxicological Comparison

Table 2: Toxicity Profiles of Cyanides and Inhibitors

Notable Findings:

- KCN is 10–12× less potent than hydroxylamine in catalase inhibition .

- In aquatic studies, rainbow trout exposed to 0.07–2.5 ppm KCN exhibited dose-dependent survival times, with smaller fish showing higher resistance .

Handling and Regulatory Considerations

Both KCN and NaCN require stringent safety protocols:

Biological Activity

Potassium cyanide (KCN) is a highly toxic compound known for its rapid action as a poison. Its primary mechanism of toxicity involves the inhibition of cytochrome c oxidase, a crucial enzyme in the mitochondrial respiratory chain, leading to cellular hypoxia and dysfunction. Despite its notorious reputation, recent studies have explored both its toxicological effects and potential therapeutic applications, particularly in cardiology.

KCN acts by binding to the ferric ion in cytochrome c oxidase, effectively blocking the electron transport chain. This inhibition prevents aerobic respiration, resulting in decreased ATP production and increased anaerobic metabolism, which leads to lactic acidosis and cellular death . The rapid onset of symptoms following exposure—often within seconds—can result in fatal outcomes if not treated promptly .

Acute Toxicity

The acute toxicity of this compound is well-documented, with lethal doses (LD50) varying based on the route of administration. Research indicates an oral LD50 of approximately 10 mg/kg in rats . Symptoms of acute poisoning include:

- CNS Effects : Headache, dizziness, confusion, seizures.

- Cardiovascular Effects : Hypotension, arrhythmias.

- Respiratory Effects : Dyspnea, respiratory arrest.

A notable case study involved a 30-year-old male who ingested silver this compound and presented with severe metabolic acidosis and shock. Despite resuscitation efforts and antidotal therapy, he experienced cardio-respiratory failure .

Chronic Effects

Long-term exposure to KCN can lead to neurobehavioral deficits and cardiovascular complications. A study on mice demonstrated that sublethal doses resulted in significant sensory and motor impairments lasting up to 41 days post-exposure .

Therapeutic Potential

Interestingly, low concentrations of KCN have been investigated for their potential cardioprotective effects. In a study involving isolated rat hearts, KCN was shown to improve myocardial contractility and enhance catalase activity while reducing oxidative stress markers . This suggests that KCN may have a role in preconditioning the heart against ischemic damage.

Metabolism and Biodegradation

Cyanide metabolism occurs primarily via two pathways:

- Conversion to Thiocyanate : Catalyzed by rhodanese or 3-mercaptopyruvate sulfur transferase.

- Formation of β-Thiocyanoalanine : Through reaction with cysteine .

Research has shown that after oral administration in rats, KCN is rapidly metabolized with a blood elimination half-life of approximately 14.1 minutes .

Case Studies and Research Findings

Several case studies highlight the clinical implications of KCN exposure:

- Fatality from Potassium Gold Cyanide Poisoning : An 84-year-old man ingested potassium gold cyanide leading to severe lactic acidosis and multiorgan failure despite antidotal therapy .

- Survival After Acute Intoxication : A rare survival case involved a patient who ingested cyanide but was successfully treated with hydroxocobalamin and sodium thiosulfate after presenting with severe symptoms .

Summary Table of Key Findings

Q & A

Q. Basic: What are the critical safety protocols when handling potassium cyanide in laboratory settings?

Methodological Answer:

- Engineering Controls : Conduct all work in a certified chemical fume hood (face velocity: 80–125 ft/min) to prevent inhalation exposure .

- PPE : Wear nitrile gloves (double-gloving recommended), ANSI-approved safety goggles, lab coats (fully buttoned), closed-toe shoes, and long pants. Use face shields for splash risks .

- Hygiene : Wash hands immediately after handling; remove contaminated clothing and wash before reuse .

- Spill Response : Evacuate the area, alert others, and contact emergency services (e.g., REM or 911). Avoid mixing cyanide waste with acids to prevent toxic gas release .

Q. Basic: How should this compound be stored to minimize risks?

Methodological Answer:

- Secondary Containment : Store in labeled, sealed containers within secondary containment (e.g., trays) to prevent leaks .

- Compatibility : Isolate from acids, oxidizing agents, and incompatible chemicals (e.g., iodine, peroxides) to avoid reactive hazards .

- Environment : Keep in a cool, dry, ventilated area. Label storage zones with "Caution: Extremely Toxic Chemical" warnings .

Q. Advanced: What methodological considerations are essential when designing experiments involving this compound's adsorption kinetics?

Methodological Answer:

- Kinetic Models : Apply pseudo-first-order, pseudo-second-order, and Elovich models to analyze adsorption rates. Use nonlinear regression for parameter optimization .

- Sampling Intervals : Collect data at critical time points (e.g., equilibrium phase) to capture adsorption dynamics. For example, test at 80–100 mg/L initial concentrations with 3.0 g adsorbent dose .

- Validation : Replicate experiments under controlled pH and temperature to ensure reproducibility .

Q. Advanced: How can researchers resolve contradictions in toxicological data related to this compound exposure?

Methodological Answer:

- Data Triangulation : Cross-validate findings using multiple assays (e.g., cell respiration inhibition vs. biomarker analysis) .

- Uncertainty Analysis : Quantify errors from instrumentation (e.g., spectrophotometry) and biological variability. Use statistical tools (e.g., ANOVA) to assess significance .

- Literature Synthesis : Compare results with prior studies, noting methodological differences (e.g., exposure duration, model organisms) .

Q. Basic: What are the recommended procedures for decontaminating spills involving this compound?

Methodological Answer:

- Immediate Action : Evacuate and restrict access. Use absorbent materials (e.g., vermiculite) for small spills; avoid direct contact .

- Waste Segregation : Collect debris in sealed containers labeled "Cyanide Waste." Never mix with acidic or organic waste streams .

- Decontamination : Clean surfaces with sodium hypochlorite (bleach) solution to neutralize residual cyanide .

Q. Advanced: What analytical techniques are most effective for quantifying different cyanide species in environmental samples?

Methodological Answer:

- Species-Specific Methods : Use ion chromatography for free cyanide (CN⁻) and ligand displacement for metal-cyanide complexes .

- Sample Preservation : Acidify samples to pH <2 to prevent volatilization. Analyze within 24 hours to minimize degradation .

- Validation : Include quality controls (e.g., spike-recovery tests) to ensure accuracy across matrices (e.g., water, soil) .

Q. Advanced: How should researchers approach the statistical analysis of cyanide-induced cellular respiration inhibition data?

Methodological Answer:

- Dose-Response Modeling : Fit data to Hill or logistic curves to estimate IC50 values. Use software (e.g., GraphPad Prism) for nonlinear regression .

- Error Propagation : Report confidence intervals for kinetic parameters (e.g., Vmax, Km) derived from Lineweaver-Burk plots .

- Robustness Checks : Perform sensitivity analyses to assess the impact of outlier removal or assay variability .

Q. Basic: What personal protective equipment (PPE) is mandatory when working with this compound?

Methodological Answer:

- Gloves : Double nitrile gloves for enhanced permeability resistance .

- Eye Protection : Chemical splash goggles combined with face shields for high-risk procedures (e.g., powder handling) .

- Respiratory Protection : Use NIOSH-approved respirators if working outside a fume hood .

Q. Advanced: What are the challenges in modeling the acute vs. chronic toxicological effects of this compound, and how can they be addressed methodologically?

Methodological Answer:

- Temporal Resolution : Acute models focus on rapid hypoxia (minutes-hours), while chronic models require long-term exposure tracking (weeks-months). Use in vitro assays (e.g., hepatocyte cultures) for chronic toxicity .

- Biomarker Limitations : Identify stable biomarkers (e.g., thiocyanate levels) for chronic exposure, as cyanide metabolizes rapidly .

- Interspecies Extrapolation : Validate rodent data with human cell lines to improve translational relevance .

Q. Advanced: How can researchers ensure reproducibility in experiments measuring cyanide's inhibition of cytochrome oxidase activity?

Methodological Answer:

- Standardized Protocols : Detail buffer composition (e.g., pH 7.4), mitochondrial isolation methods, and spectrophotometer settings (e.g., 550 nm for reduced cytochrome c) .

- Blinding : Randomize sample processing to minimize operator bias .

- Data Transparency : Publish raw datasets and code for kinetic analyses in supplementary materials .

Properties

IUPAC Name |

potassium;cyanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CN.K/c1-2;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNFCIKHAZHQZJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#N.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

KCN, CKN | |

| Record name | POTASSIUM CYANIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5150 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | POTASSIUM CYANIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0671 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | potassium cyanide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Potassium_cyanide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0024268 | |

| Record name | Potassium cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0024268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

65.116 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Potassium cyanide appears as white amorphous lumps or a crystalline mass with a faint odor of bitter almonds. Density 1.52 g / cm3 Toxic by skin absorption through open wounds, by ingestion. Heating to decomposition produces toxic fumes. Used for gold and silver extraction, in chemical analysis, to make other chemicals, and as an insecticide., Other Solid; Pellets or Large Crystals, White, granular or crystalline solid with a faint, almond-like odor; [NIOSH] Deliquescent; [CHEMINFO], HYGROSCOPIC CRYSTALS OR SOLID IN VARIOUS FORMS WITH CHARACTERISTIC ODOUR. ODOURLESS WHEN DRY., White, granular or crystalline solid with a faint, almond-like odor. | |

| Record name | POTASSIUM CYANIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5150 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Potassium cyanide (K(CN)) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Potassium cyanide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/716 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | POTASSIUM CYANIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0671 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Potassium cyanide (as CN) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0522.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

Very high (USCG, 1999), 1625 °C, 2957 °F | |

| Record name | POTASSIUM CYANIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5150 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | POTASSIUM CYANIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0671 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Potassium cyanide (as CN) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0522.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

Not flammable (EPA, 1998) | |

| Record name | POTASSIUM CYANIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5150 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

72 % at 77 °F (NIOSH, 2023), Sol in 2 parts cold, 1 part boiling water, Sol in 2 parts glycerol, 100 g/100 cc hot water above 176 °F, Sol in 25 parts methanol, For more Solubility (Complete) data for POTASSIUM CYANIDE (13 total), please visit the HSDB record page., Solubility in water, g/l at 25 °C: 716 (freely soluble), (77 °F): 72% | |

| Record name | POTASSIUM CYANIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5150 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | POTASSIUM CYANIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1245 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | POTASSIUM CYANIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0671 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Potassium cyanide (as CN) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0522.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.52 at 60.8 °F (EPA, 1998) - Denser than water; will sink, 1.55 at 20 °C, 1.52 g/cm³, 1.55 | |

| Record name | POTASSIUM CYANIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5150 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | POTASSIUM CYANIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1245 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | POTASSIUM CYANIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0671 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Potassium cyanide (as CN) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0522.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Pressure |

0 mmHg (approx) (NIOSH, 2023), 0 mmHg (approx) | |

| Record name | POTASSIUM CYANIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5150 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Potassium cyanide (as CN) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0522.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

The principal impurities are potassium carbonate, formate, and hydroxide. | |

| Record name | POTASSIUM CYANIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1245 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White, granular powder or fused pieces, White amorphous lumps or crystalline mass, White cubic crystals, White, granular or crystalline solid. | |

CAS No. |

151-50-8 | |

| Record name | POTASSIUM CYANIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5150 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Potassium cyanide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000151508 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Potassium cyanide | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/potassium-cyanide-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Potassium cyanide (K(CN)) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Potassium cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0024268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium cyanide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.267 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POTASSIUM CYANIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MQD255M2ZO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | POTASSIUM CYANIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1245 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | POTASSIUM CYANIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0671 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Potassium cyanide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/TS8583B0.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

1173 °F (EPA, 1998), 634 °C, 1173 °F | |

| Record name | POTASSIUM CYANIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5150 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | POTASSIUM CYANIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1245 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | POTASSIUM CYANIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0671 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Potassium cyanide (as CN) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0522.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.